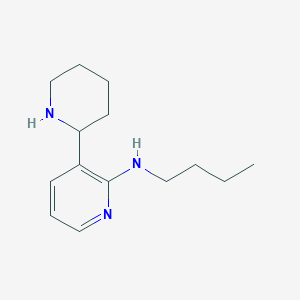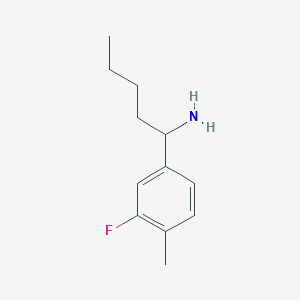
1-(3-Fluoro-4-methylphenyl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methylphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18FN It is a derivative of phenylpentanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and pentan-1-amine.
Condensation Reaction: The aldehyde group of 3-fluoro-4-methylbenzaldehyde reacts with pentan-1-amine in the presence of a reducing agent like sodium borohydride to form the corresponding amine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluoro-4-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methylphenyl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)pentan-1-amine: Similar structure but with the fluorine atom at the 4-position.
1-(3-Methylphenyl)pentan-1-amine: Similar structure but without the fluorine atom.
1-(3-Fluoro-4-methylphenyl)butan-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness
1-(3-Fluoro-4-methylphenyl)pentan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H18FN |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
1-(3-fluoro-4-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8,12H,3-5,14H2,1-2H3 |
InChI-Schlüssel |
OCYXRXJLROJZSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC(=C(C=C1)C)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


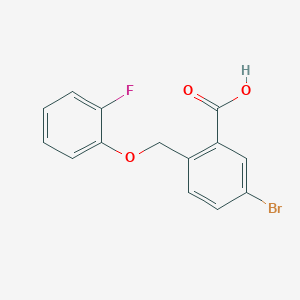
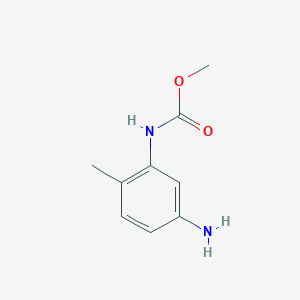
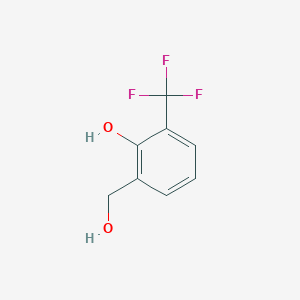
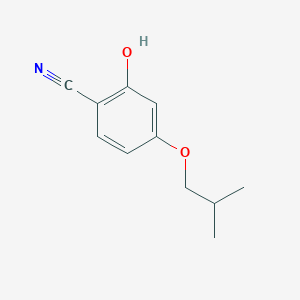
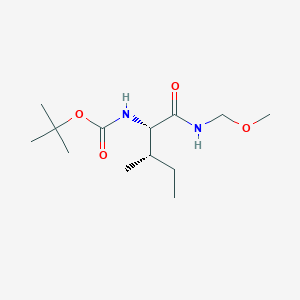
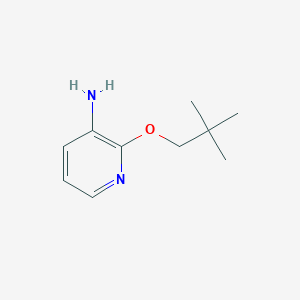
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)

![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
